molecular formula C10H14Cl2N8S2 B13775289 2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-chloro-5-methylsulfanylpyrimidine-2,4-diamine CAS No. 83623-05-6

2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-chloro-5-methylsulfanylpyrimidine-2,4-diamine

Cat. No.: B13775289
CAS No.: 83623-05-6
M. Wt: 381.3 g/mol
InChI Key: PPOBQCNZQVIQND-UHFFFAOYSA-N
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Description

2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine are pyrimidine derivatives. These compounds are characterized by the presence of chlorine and methylsulfanyl groups attached to the pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine typically involves the chlorination of methylsulfanylpyrimidine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of these compounds may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine have various applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential use in drug development.

    Industry: Used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, they may inhibit certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and methylsulfanyl groups in 2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine makes them unique compared to other pyrimidine derivatives. These functional groups contribute to their distinct chemical reactivity and potential biological activities .

Properties

CAS No.

83623-05-6

Molecular Formula

C10H14Cl2N8S2

Molecular Weight

381.3 g/mol

IUPAC Name

2-chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-chloro-5-methylsulfanylpyrimidine-2,4-diamine

InChI

InChI=1S/2C5H7ClN4S/c1-11-2-3(7)9-5(6)10-4(2)8;1-11-2-3(6)9-5(8)10-4(2)7/h2*1H3,(H4,7,8,9,10)

InChI Key

PPOBQCNZQVIQND-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=C(N=C1N)Cl)N.CSC1=C(N=C(N=C1Cl)N)N

Origin of Product

United States

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